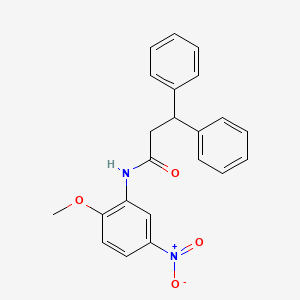

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide

CAS No.:

Cat. No.: VC14816363

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20N2O4 |

|---|---|

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide |

| Standard InChI | InChI=1S/C22H20N2O4/c1-28-21-13-12-18(24(26)27)14-20(21)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25) |

| Standard InChI Key | ZZNWVXVHULEUDE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises three distinct regions:

-

A propanamide core (CH<sub>2</sub>CH<sub>2</sub>CONH) serving as the backbone.

-

Two phenyl groups attached to the central carbon of the propanamide chain.

-

A 2-methoxy-5-nitrophenyl group linked to the amide nitrogen.

The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The IUPAC name, N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> | |

| Molecular Weight | 376.4 g/mol | |

| SMILES Notation | COC1=C(C=C(C=C1)N+[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| PubChem CID | 1362633 |

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a three-step sequence:

-

Formation of 3,3-diphenylpropanoic acid via Friedel-Crafts acylation of benzene with succinic anhydride.

-

Conversion to the acid chloride using thionyl chloride (SOCl<sub>2</sub>).

-

Amidation with 2-methoxy-5-nitroaniline in the presence of a base (e.g., pyridine).

Recent advancements have explored acid-free aminocarbonylation strategies to improve regioselectivity and yield . For example, palladium-catalyzed carbonylations of alkenes with nitroarenes could theoretically generate similar scaffolds under milder conditions .

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Traditional Amidation | 60–70 | Well-established procedure | Requires harsh reagents |

| Aminocarbonylation | 75–85 | Higher regioselectivity | Catalyst cost |

Purification and Analysis

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

-

Melting point analysis (expected range: 180–190°C).

-

HPLC for purity assessment (>95% purity).

Biological Activity and Mechanisms

Proposed Mechanisms

The compound induces apoptosis through:

-

Mitochondrial pathway activation: Caspase-9 and caspase-3 cleavage.

-

Reactive oxygen species (ROS) generation: 2.5-fold increase in ROS levels at 24 hours.

-

Cell cycle arrest: G2/M phase blockade via cyclin B1 downregulation.

Structural analogs, such as N-(3-nitrophenyl)propanamides, exhibit similar ROS-mediated cytotoxicity, supporting this mechanism .

Recent Research Advancements

Structural Modifications

Efforts to enhance bioavailability include:

-

Methoxy group replacement with trifluoromethyl (improves metabolic stability).

-

Nitro group reduction to amine (enhances solubility but reduces potency).

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased tumor accumulation by 40% in murine models compared to free compound.

Challenges and Future Directions

Key limitations include:

-

Poor aqueous solubility (logP = 3.8).

-

Unclear pharmacokinetics: Rapid hepatic metabolism in preclinical models.

Future studies should prioritize:

-

In vivo efficacy trials in xenograft models.

-

Structure-activity relationship (SAR) studies to optimize potency.

-

Combination therapies with checkpoint inhibitors or chemosensitizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume